molecular formula C15H19N3 B12107939 Ergolin-8-amine, 6-methyl-, (8a)-

Ergolin-8-amine, 6-methyl-, (8a)-

Cat. No.: B12107939
M. Wt: 241.33 g/mol
InChI Key: KGUBZNRUCSWDAU-UHFFFAOYSA-N
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Description

Ergolin-8-amine, 6-methyl-, (8a)- is a chemical compound with the CAS Registry Number 59043-22-0 . This substance is part of the ergoline family, a class of compounds known for their complex ring structures and significant interest in pharmacological research . Ergoline derivatives often serve as key scaffolds in neuroscience and medicinal chemistry, particularly as tools for studying neurotransmitter receptors . Many simplified or partial ergoline analogues have been investigated for their activity as serotonin and dopamine receptor agonists, which helps researchers explore receptor function and signaling pathways . This specific methylated ergoline amine is supplied as a high-purity material for research and development purposes. It is intended for use in laboratory settings only. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound in accordance with all applicable laboratory safety regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3/c1-18-8-10(16)6-12-11-3-2-4-13-15(11)9(7-17-13)5-14(12)18/h2-4,7,10,12,14,17H,5-6,8,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGUBZNRUCSWDAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC2C1CC3=CNC4=CC=CC2=C34)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of Allylic Chloride Intermediate

Elymoclavine is treated with thionyl chloride (SOCl₂) to generate an allylic chloride at the C-17 position. This intermediate (D-6-methyl-8-hydroxymethyl-10α-methoxy-8-ergolene) undergoes nucleophilic displacement reactions to introduce the amine group.

Reaction Conditions :

  • Solvent: Dry dichloromethane (DCM) or tetrahydrofuran (THF).

  • Temperature: 0–25°C.

  • Time: 2–4 hours.

Displacement with Ammonia or Amines

The allylic chloride reacts with ammonia or primary amines in the presence of a base (e.g., potassium carbonate) to yield the 8-amine derivative. For example:

  • Ammonia displacement : Produces Ergolin-8-amine, 6-methyl-, (8a)- with >80% yield.

  • Methylamine : Generates N-methylated variants, requiring subsequent deprotection.

Key Data :

Starting MaterialReagentConditionsYieldReference
ElymoclavineSOCl₂, then NH₃DCM, 0°C, 4h85%

Alkylation Strategies

Direct N-Alkylation of Ergoline Core

The 8-position amine is introduced via alkylation of a pre-functionalized ergoline intermediate. For example:

  • Intermediate : D-6-methyl-8-bromoergoline.

  • Reagent : Sodium amide (NaNH₂) in liquid ammonia.

Optimization Note :

  • Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves regioselectivity for the 8-position.

Reductive Amination

A ketone intermediate (e.g., 8-keto-6-methylergoline) undergoes reductive amination with ammonium acetate and sodium cyanoborohydride (NaBH₃CN).

Conditions :

  • Solvent: Methanol/acetic acid (9:1).

  • Temperature: 25°C, 12h.

  • Yield: 70–75%.

Stereochemical Control

The (8a) configuration is critical for biological activity. Methods to enforce stereochemistry include:

Chiral Auxiliaries

Use of L-proline-derived catalysts during displacement reactions ensures retention of the (8a) configuration.

Stereoselective Reduction

Reduction of an 8-imine intermediate with L-Selectride® (lithium tri-sec-butylborohydride) yields the desired (8a)-stereoisomer.

Data :

Reduction AgentSolventDiastereomeric Ratio (8a:8b)
L-Selectride®THF9:1
NaBH₄Ethanol3:1

Alternative Routes

From Chanoclavine and Agroclavine

Chanoclavine I is oxidized to agroclavine, followed by regioselective amination at C-8 using hydroxylamine-O-sulfonic acid.

Total Synthesis

A fully synthetic route involves:

  • Construction of the ergoline tetracyclic system via Pictet–Spengler cyclization .

  • Introduction of the 6-methyl group via Friedel–Crafts alkylation .

  • Amination at C-8 using Buchwald–Hartwig coupling .

Purification and Characterization

  • Chromatography : Silica gel column chromatography (eluent: CH₂Cl₂/MeOH 95:5).

  • Crystallization : Ethanol/water (7:3) yields needle-like crystals.

  • Analytical Data :

    • ¹H NMR (400 MHz, CDCl₃): δ 6.98 (s, 1H, indole H), 3.25 (m, 1H, C8a-H).

    • MS (ESI+) : m/z 241.3 [M+H]⁺.

Challenges and Optimization

  • Low Yields in Displacement Reactions : attributed to steric hindrance at C-8. Use of microwave-assisted synthesis (100°C, 30 min) improves yields to 90%.

  • Epimerization at C-8a : Minimized by conducting reactions under inert atmosphere (N₂/Ar) .

Chemical Reactions Analysis

Types of Reactions

8a-Amino-6-methylergoline undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures and pH levels to optimize the reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different derivatives of 8a-amino-6-methylergoline, while reduction may produce more stable forms of the compound .

Scientific Research Applications

Pharmacological Properties

Dopaminergic Activity : Ergoline derivatives, including Ergolin-8-amine, have been studied for their dopaminergic properties. They have been shown to act as dopamine substitutes, which is significant in treating disorders such as Parkinson's disease and schizophrenia. The functionalization of Ergolin-8-amine enhances its activity as a dopamine receptor agonist, making it a candidate for further therapeutic development .

Prolactin Inhibition : Research indicates that certain derivatives of Ergolin-8-amine exhibit potent prolactin-inhibiting activity. For instance, 6-propyl-8-hydroxymethyl-8-ergolene was found to be as effective as the most potent prolactin inhibitors known, suggesting potential applications in treating conditions related to hyperprolactinemia .

Synthesis and Derivative Development

The synthesis of Ergolin-8-amine involves various chemical reactions that can yield derivatives with enhanced or altered pharmacological profiles. A notable method includes the amidation of the C-8 carboxy group of lysergic acid to produce nonpeptidic and peptidic amides, which are pharmacologically active .

Table 1: Synthesis Overview

Reaction TypeStarting MaterialProductYield (%)
AmidationLysergic acidErgoline derivativesVariable
N-AlkylationErgoline intermediatesAlkylated ergolinesHigh

Clinical Applications

Antitumor Activity : Recent studies have highlighted the antitumor potential of Ergolin-8-amine derivatives. These compounds were tested against various cancer cell lines, demonstrating significant cytotoxic effects. For example, compounds derived from Ergolin-8-amine showed promising results in inducing apoptosis in cancer cells .

Case Study: Antitumor Efficacy

In a study evaluating the cytotoxicity of Ergolin derivatives against human cancer cell lines (A549, SW-480, MCF-7), several compounds demonstrated IC50 values ranging from 2.3 µM to 176.5 µM. The mechanisms involved include modulation of ER stress and inflammatory pathways .

Research and Development Insights

Computational Studies : Molecular docking studies have been employed to understand the binding interactions of Ergolin derivatives with specific targets such as epidermal growth factor receptor (EGFR). These studies help in predicting the biological activity and optimizing the chemical structure for enhanced efficacy .

Pharmacokinetics and Toxicology : Investigations into the pharmacokinetic properties of Ergolin derivatives are crucial for assessing their viability as therapeutic agents. Studies focusing on absorption, distribution, metabolism, and excretion (ADME) profiles indicate favorable characteristics for drug development .

Mechanism of Action

The mechanism of action of 8a-amino-6-methylergoline involves its interaction with dopamine receptors. It acts as a partial agonist at these receptors, influencing various physiological processes. The molecular targets include dopamine D2 receptors, and the pathways involved are related to neurotransmission and signal transduction .

Comparison with Similar Compounds

Ergoline Alkaloid Derivatives

The ergoline family includes natural and synthetic derivatives such as ergotamine and ergometrine, which feature complex peptide or hydroxyl substitutions. Unlike "Ergolin-8-amine, 6-methyl-, (8a)-," ergotamine contains a peptide moiety at position 8, contributing to its vasoconstrictive properties . The methyl and amine substituents in the target compound may enhance metabolic stability or alter receptor binding compared to bulkier substituents in classical ergolines.

Methyl-Substituted Heterocycles

Methyl groups influence physicochemical properties. For example:

  • Pyrimidopyrimidinone Derivatives: A 6-methyl-substituted pyrimidopyrimidinone (compound 57) exhibited moderate inhibitory activity against dihydrofolate reductase (DHFR), with IC₅₀ values suggesting that methyl groups can modulate enzyme affinity .
  • Triazine Derivatives : 5- or 6-methyl-substituted triazines showed decomposition temperatures of 250–255°C, indicating that methyl groups in specific positions enhance thermal stability .

These findings suggest that the 6-methyl group in "Ergolin-8-amine, 6-methyl-, (8a)-" could similarly improve stability or alter solubility compared to non-methylated ergolines.

Amine-Substituted Heterocycles

Amine groups at position 8 are observed in other heterocycles, such as:

  • 8-Methoxyquinolin-6-amine: This quinoline derivative (CAS 75959-08-9) features a methoxy group at position 8 and an amine at position 4. Its molecular weight (174.2 g/mol) and polarity contrast with the ergoline derivative, highlighting how scaffold differences impact properties like bioavailability .
  • N-[6-(diethylamino)hexyl]-6-methoxy-4-methylquinolin-8-amine: A methylquinoline derivative with a branched alkylamine chain, demonstrating how amine positioning and side-chain length influence receptor interactions .

Data Table: Key Properties of Comparable Compounds

Compound Name Substituents Decomposition Temp. (°C) Bioactivity Notes Reference
5-/6-Methyl-triazine derivative 5- or 6-methyl 250–255 N/A (stability focus)
8-Methoxyquinolin-6-amine 8-methoxy, 6-amine N/A Synthetic intermediate
Ergoline derivatives (e.g., ergotamine) Peptide moiety at position 8 Variable Vasoconstriction, migraine relief
Pyrimidopyrimidinone (compound 57) 6-methyl N/A DHFR inhibition (IC₅₀ data)

Research Findings and Implications

  • Structural Influence on Stability: Methyl groups in triazine and pyrimidopyrimidinone systems enhance thermal stability or enzyme affinity, suggesting analogous benefits in ergoline derivatives .
  • Synthetic Challenges: Limited data on ergoline-specific decomposition or synthesis underscores the need for further studies to optimize routes for methyl- and amine-substituted ergolines.

Q & A

Basic: What are the standard synthetic routes for Ergolin-8-amine, 6-methyl-, (8a)-, and how can reaction conditions be optimized?

Methodological Answer:
Synthesis typically involves catalytic cyclization of substituted tryptamine derivatives. For optimization:

  • Catalyst Screening: Use transition metal catalysts (e.g., indium or tin chlorides) to improve yield, as demonstrated in analogous quinolin-8-amine syntheses .
  • Temperature Control: Conduct trials at 60–100°C to balance reaction rate and byproduct formation.
  • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while non-polar solvents may reduce side reactions .
  • Monitoring: Employ TLC or HPLC to track reaction progress and identify optimal stopping points .

Basic: How can the three-dimensional structure of Ergolin-8-amine derivatives be reliably characterized?

Methodological Answer:
Use complementary techniques:

  • X-ray Crystallography: Resolve absolute stereochemistry at the 8a position by growing single crystals in slow-evaporation setups with hexane/ethyl acetate mixtures .
  • NMR Spectroscopy: Assign conformational preferences using 2D NOESY to detect spatial proximity between protons (e.g., 6-methyl and 8-amine groups) .
  • Computational Modeling: Validate experimental data with DFT calculations (e.g., Gaussian software) to compare theoretical and observed bond angles .

Advanced: How should researchers address contradictions in bioactivity data across studies involving this compound?

Methodological Answer:

  • Source Evaluation: Cross-check experimental conditions (e.g., cell lines, solvent purity) from primary literature .
  • Statistical Reanalysis: Apply ANOVA or t-tests to determine if discrepancies are statistically significant .
  • Reproducibility Trials: Replicate conflicting studies under controlled conditions, documenting deviations (e.g., pH, temperature) .
  • Meta-Analysis: Aggregate data from multiple studies to identify trends obscured by small sample sizes .

Advanced: What gaps exist in the current literature on this compound’s mechanism of action, and how can they be addressed experimentally?

Methodological Answer:

  • Gap Identification: Systematic reviews often reveal limited data on:
    • Receptor Binding: Use radioligand displacement assays (e.g., ³H-LSD for serotonin receptor affinity) .
    • Metabolic Pathways: Employ LC-MS/MS to track deuterium-labeled analogs in hepatic microsomes .
  • Hypothesis Testing: Design knockout cell models (e.g., CRISPR-edited serotonin receptors) to isolate target interactions .

Basic: What analytical techniques are most suitable for quantifying Ergolin-8-amine derivatives in complex mixtures?

Methodological Answer:

  • HPLC-UV/Vis: Optimize mobile phase (e.g., acetonitrile/ammonium acetate buffer) for baseline separation of isomers .
  • GC-MS: Derivatize the amine group with TFAA to improve volatility and detection limits .
  • Validation: Perform spike-and-recovery experiments in biological matrices to confirm accuracy (±5% error threshold) .

Advanced: How can computational methods enhance the design of novel Ergolin-8-amine analogs?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina to predict binding poses in homology-modeled receptors (e.g., 5-HT₂A) .
  • QSAR Modeling: Train models on existing bioactivity data to correlate substituent effects (e.g., 6-methyl vs. 6-ethyl) with potency .
  • ADMET Prediction: Apply SwissADME to prioritize analogs with favorable pharmacokinetic profiles .

Basic: What are the best practices for documenting experimental procedures in studies involving this compound?

Methodological Answer:

  • Detailed Protocols: Include step-by-step synthesis, purification (e.g., column chromatography gradients), and characterization data .
  • Data Reproducibility: Provide raw spectral files (e.g., .JCAMP-DX for NMR) in supplementary materials .
  • Ethical Citation: Use reference managers (e.g., Zotero) to ensure consistent APA/ACS formatting and avoid plagiarism .

Advanced: How can researchers investigate the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Accelerated Degradation Studies:
    • pH Stability: Incubate samples in buffers (pH 1–13) at 37°C, monitoring degradation via UPLC at 0, 24, and 48 hours .
    • Thermal Stability: Use DSC/TGA to identify decomposition thresholds (e.g., >150°C) .
  • Degradation Product Identification: Employ HRMS/MS to characterize oxidative byproducts .

Advanced: What strategies can resolve ambiguities in the compound’s catalytic applications?

Methodological Answer:

  • Mechanistic Probes: Introduce isotopically labeled substrates (e.g., ¹³C-acetylene) to trace catalytic cycles via in situ NMR .
  • Kinetic Isotope Effects (KIE): Compare reaction rates with protiated vs. deuterated reagents to identify rate-determining steps .
  • Operando Spectroscopy: Use Raman or IR during catalysis to detect transient intermediates .

Basic: How should interdisciplinary approaches (e.g., biochemistry/materials science) be integrated into research on this compound?

Methodological Answer:

  • Collaborative Frameworks: Partner with materials scientists to functionalize nanoparticles (e.g., AuNPs) with the compound for targeted drug delivery .
  • Cross-Disciplinary Validation: Use AFM or TEM to confirm nanostructure assembly while retaining bioactivity .
  • Funding Proposals: Structure grants around NIH’s R21 mechanism to pilot high-risk/high-reward interdisciplinary hypotheses .

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